
Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate typically involves the reaction of diphenylmethanol with isoxazolecarboxylic acid derivatives under specific conditions. One common method includes the esterification of 3-(diphenylmethoxy)-5-isoxazolecarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(phenylmethoxy)-5-isoxazolecarboxylate
- Methyl 3-(benzylmethoxy)-5-isoxazolecarboxylate
- Methyl 3-(diphenylmethoxy)-4-isoxazolecarboxylate
Comparison: Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate is unique due to the presence of two phenyl groups attached to the methoxy moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays.
Eigenschaften
CAS-Nummer |
205115-25-9 |
|---|---|
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
methyl 3-benzhydryloxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-18(20)15-12-16(19-23-15)22-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,1H3 |
InChI-Schlüssel |
HDLDWVDKDMHNJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NO1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


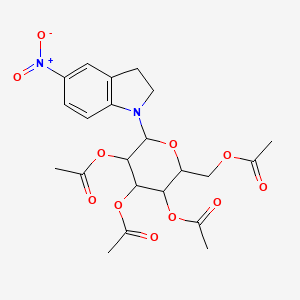
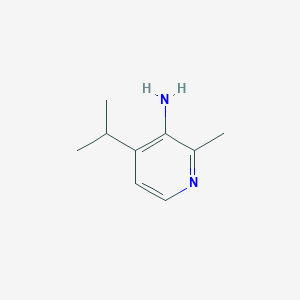
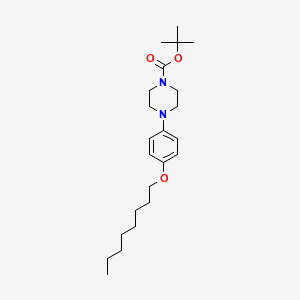
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)


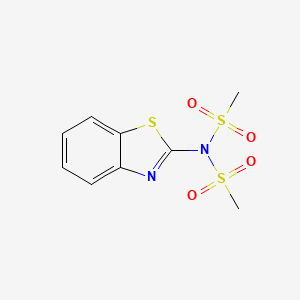
![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
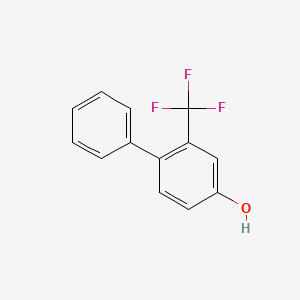
![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
